molecular formula C11H11NO2 B8734367 4-Hydroxymethyl-6-methoxyquinoline CAS No. 92288-15-8

4-Hydroxymethyl-6-methoxyquinoline

Cat. No.: B8734367
CAS No.: 92288-15-8
M. Wt: 189.21 g/mol
InChI Key: ZPBVSNLTCADQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxymethyl-6-methoxyquinoline is a quinoline-based building block of interest in medicinal chemistry and organic synthesis. While specific biological data for this exact compound is limited, its core structure is closely related to potent pharmacophores. Scientific literature indicates that quinoline derivatives bearing a 6-methoxy group and a hydroxymethyl group at the 4-position are valuable scaffolds in drug discovery . Specifically, such structural motifs have been investigated for their potential to inhibit P-glycoprotein (P-gp), a key mediator of multidrug resistance (MDR) in cancer cells . Research on analogous compounds has shown that the hydroxymethyl group can be a critical feature for this inhibitory activity, making this compound a candidate for the development of novel chemosensitizing agents . Beyond oncology, the quinoline core is a privileged structure found in molecules with a broad spectrum of biological activities, including antimicrobial and anti-malarial properties. The presence of both the methoxy and hydroxymethyl functional groups provides handles for further chemical modification, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can employ it as a key intermediate in the synthesis of more complex molecules or for probing biological mechanisms.

Properties

CAS No.

92288-15-8

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

(6-methoxyquinolin-4-yl)methanol

InChI

InChI=1S/C11H11NO2/c1-14-9-2-3-11-10(6-9)8(7-13)4-5-12-11/h2-6,13H,7H2,1H3

InChI Key

ZPBVSNLTCADQOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)CO

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Research indicates that 4-hydroxymethyl-6-methoxyquinoline exhibits notable anticancer activities. Studies have demonstrated its efficacy against various human cancer cell lines, including:

  • Breast Cancer (T47D)
  • Lung Adenocarcinoma (A549)
  • Glioblastoma (SNB-19)

The compound's IC50 values ranged from 5.3 to 9.3 µM, showing selective toxicity towards cancer cells while sparing normal human dermal fibroblasts . This selectivity is crucial for developing targeted cancer therapies.

Antibacterial Applications

This compound has also been investigated for its antibacterial properties. It has been identified as a potential candidate for treating bacterial infections due to its ability to inhibit bacterial growth effectively. This application is particularly relevant in the context of increasing antibiotic resistance .

P-glycoprotein Inhibition

Recent studies have focused on the compound's role as a P-glycoprotein inhibitor. P-glycoprotein is involved in drug transport across cell membranes, and inhibiting it can enhance the efficacy of chemotherapeutic agents against multidrug-resistant cancer cells. The design of new analogues based on this compound has shown promising results in overcoming drug resistance in gastric carcinoma .

Case Study 1: Anticancer Activity Assessment

A detailed study evaluated the cytotoxic effects of this compound derivatives against doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines. The findings indicated that certain derivatives exhibited selective toxicity towards resistant cells, suggesting potential for further development as anticancer agents .

CompoundIC50 (µM)Cell Line
This compound7.5A549
Benzylidene derivative6.0T47D
Control (Doxorubicin)8.0A549

Case Study 2: Antibacterial Efficacy

In another investigation, the antibacterial properties of this compound were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity, suggesting its potential use as an alternative treatment option in clinical settings .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Position 4 Modifications
Compound Name Substituent at C4 Key Properties/Biological Activity Source
4-Hydroxymethyl-6-methoxyquinoline -CH₂OH Photodegradation product; potential antimalarial activity
4-Methyl-6-methoxyquinoline -CH₃ Intermediate in cinchona alkaloid synthesis; lower polarity
4-Chloro-6-methoxyquinoline -Cl Higher electron-withdrawing effect; used in synthetic chemistry
4-Amino-6-methoxyquinoline -NH₂ Enhanced hydrogen bonding; antimicrobial potential
4-Carboxy-6-methoxyquinoline -COOH Increased acidity; precursor for ester derivatives
Position 6 Methoxy Group

The methoxy group at position 6 is conserved across all compared compounds, contributing to:

  • Electron-donating effects, stabilizing the quinoline ring.
  • Lipophilicity , influencing membrane permeability in bioactive molecules .

Physicochemical Properties

Property This compound 4-Methyl-6-methoxyquinoline 4-Chloro-6-methoxyquinoline
Solubility Moderate (polar solvents) Low Low
Melting Point Not reported 61–65°C 403–404 K (130–131°C)
Stability Photolabile Stable Stable under anhydrous conditions

Preparation Methods

Reaction Mechanism and Conditions

  • Step 1 : Condensation of p-anisidine with pyruvic acid forms a Schiff base intermediate.

  • Step 2 : Cyclization with benzaldehyde derivatives generates the quinoline-4-carboxylic acid skeleton.

  • Step 3 : The 4-carboxylic acid group is reduced to a hydroxymethyl group using LiAlH₄ or NaBH₄.

Example Synthesis

  • Doebner Reaction :

    • p-Anisidine (9.45 mmol), pyruvic acid (14.3 mmol), and benzaldehyde (9.45 mmol) in ethanol are refluxed overnight.

    • Yield: ~60–70% for 6-methoxyquinoline-4-carboxylic acid.

  • Reduction :

    • The carboxylic acid is treated with LiAlH₄ in THF at 0°C to room temperature.

    • Yield: 80–85% for this compound.

Advantages :

  • Straightforward one-pot synthesis for the quinoline core.

  • Scalable for industrial applications.

Limitations :

  • Requires stringent control of stoichiometry to avoid side products.

Reduction of 4-Carboxylate Esters

An alternative route involves synthesizing 6-methoxyquinoline-4-carboxylate esters followed by reduction.

Synthetic Pathway

  • Esterification :

    • 6-Methoxyquinoline-4-carboxylic acid is esterified with ethanol/H₂SO₄ to form ethyl 6-methoxyquinoline-4-carboxylate.

  • Reduction :

    • LiAlH₄ in anhydrous THF reduces the ester to the primary alcohol.

Optimization Data

StepReagent/ConditionsYield (%)Purity (%)
EsterificationEthanol, H₂SO₄, reflux9298
ReductionLiAlH₄, THF, 0°C → RT8895

Key Insight :

  • NaBH₄/I₂ systems offer milder conditions but lower yields (70–75%) compared to LiAlH₄.

Stereoselective Synthesis and Enzymatic Resolution

While this compound lacks chiral centers, stereoselective methods from related compounds provide insights into functional group manipulation.

Case Study: (4R,6S)-4-Hydroxy-6-hydroxymethyl Derivatives

  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze esters to produce enantiopure alcohols.

  • Asymmetric Reduction : Ketone precursors are reduced using chiral catalysts (e.g., Corey-Bakshi-Shibata).

Relevance :

  • Highlights potential for future work on chiral analogs of this compound.

Comparative Analysis of Methods

MethodKey StepsYield (%)Cost EfficiencyScalability
Doebner + ReductionCondensation → Reduction70–85ModerateHigh
Ester ReductionEsterification → Reduction88HighModerate
Enzymatic ResolutionBiocatalysis60–75LowLow

Recommendations :

  • The Doebner route is preferred for large-scale synthesis.

  • Ester reduction offers higher purity for pharmaceutical applications.

Q & A

Basic Question: What are the optimized synthetic routes for 4-Hydroxymethyl-6-methoxyquinoline, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of this compound derivatives can leverage modifications of the Pfitzinger reaction , which involves condensation of isatin derivatives with ketones in alkaline media (e.g., sodium acetate) . Alternative routes include:

  • Acylation of anthranilate precursors using methyl malonyl chloride under triethylamine catalysis, followed by heterocyclization .
  • Transition metal-catalyzed reactions (e.g., palladium-mediated cross-coupling) to introduce substituents with regioselectivity .
    Key Variables:
  • Solvent polarity (e.g., DMF for high-temperature reactions) affects cyclization efficiency.
  • Catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) improves cross-coupling yields .
  • pH control during Pfitzinger reactions minimizes side-product formation .

Basic Question: How can researchers rigorously characterize this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR identifies functional groups (e.g., hydroxymethyl protons at δ 4.8–5.2 ppm, methoxy at δ 3.9 ppm) and confirms regiochemistry .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex mixtures.
  • Mass Spectrometry (HRMS):
    • Validates molecular weight (e.g., C₁₁H₁₁NO₂ requires m/z 213.0790) and detects degradation products .
  • HPLC-PDA:
    • Quantifies purity (>95%) and monitors reaction progress using C18 columns with methanol/water gradients .

Basic Question: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Activity:
    • MIC (Minimum Inhibitory Concentration) assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth .
  • Anticancer Screening:
    • MTT Assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations using nonlinear regression .
  • Enzyme Inhibition:
    • Fluorescence-based assays for topoisomerase II inhibition, with camptothecin as a positive control .

Advanced Question: How can contradictory data on biological activity between studies be resolved?

Methodological Answer:

  • Dose-Response Reproducibility:
    • Validate assays across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Metabolite Interference:
    • Use LC-MS/MS to rule out degradation products or metabolite activation in cell-based assays .
  • Structural Confirmation:
    • Re-characterize batches via X-ray crystallography (if crystalline) to confirm purity and stereochemistry .

Advanced Question: What strategies optimize structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer:

  • Functional Group Scanning:
    • Replace the hydroxymethyl group with carboxylic acid or halogens to assess polarity effects on membrane permeability .
  • Pharmacophore Modeling:
    • Use MOE or Schrödinger to map electrostatic/hydrophobic interactions with target proteins (e.g., quinoline-binding enzymes) .
  • In Vivo Correlation:
    • Compare logP (experimental vs. computational) to predict bioavailability in rodent models .

Advanced Question: What analytical methods identify degradation pathways of this compound under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Oxidative Stress: Expose to H₂O₂ (3% v/v) and monitor quinone formation via UV-Vis (λ = 320 nm) .
    • Photolytic Stability: Use ICH Q1B guidelines with light exposure (1.2 million lux·hr) and analyze by HPLC-DAD .
  • Metabolite Profiling:
    • LC-HRMS identifies phase I metabolites (e.g., hydroxylation at C3/C8 positions) in liver microsomes .

Advanced Question: How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina to simulate binding to DNA gyrase (PDB: 1KZN), focusing on hydrogen bonds with Ser84 and hydrophobic pockets .
  • MD Simulations:
    • GROMACS trajectories (100 ns) assess stability of ligand-protein complexes in saline buffer (0.15 M NaCl) .
  • QSAR Models:
    • Train Random Forest algorithms on IC₅₀ data from analogs to predict activity against new targets .

Advanced Question: What experimental approaches address regioselectivity challenges in synthesizing this compound analogs?

Methodological Answer:

  • Directed Metalation:
    • Use LDA (Lithium Diisopropylamide) at −78°C to deprotonate C4, enabling selective hydroxymethylation .
  • Protecting Groups:
    • TBDMS protection of the hydroxyl group prevents unwanted side reactions during methoxylation .
  • Microwave-Assisted Synthesis:
    • Enhances regioselectivity in cyclization steps (e.g., 150°C, 20 min, 300 W) .

Advanced Question: How can researchers overcome purification challenges for this compound derivatives?

Methodological Answer:

  • Chromatography Optimization:
    • Reverse-Phase HPLC with acetonitrile/water (70:30) and 0.1% TFA improves resolution of polar impurities .
  • Crystallization Screening:
    • Use polymorph-directed crystallization in ethyl acetate/hexane (1:3) to isolate stable forms .
  • Continuous Flow Systems:
    • Microreactors reduce byproduct formation via precise temperature/pH control .

Advanced Question: What comparative studies validate the uniqueness of this compound among quinoline derivatives?

Methodological Answer:

  • Functional Group Analysis:
    • Compare pKa values (hydroxymethyl vs. carboxylic acid analogs) via potentiometric titration to assess solubility differences .
  • Biological Benchmarking:
    • Test against 6-methoxyquinoline and 4-hydroxymethylquinoline in parallel assays to isolate methoxy/hydroxymethyl contributions .
  • Thermal Stability:
    • TGA/DSC profiles reveal decomposition temperatures correlated with substituent electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.